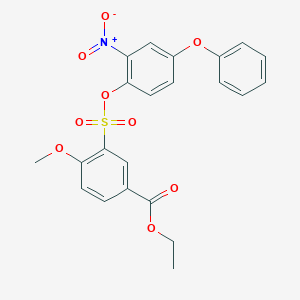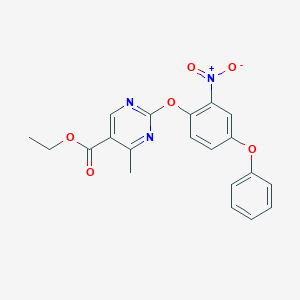![molecular formula C20H20N4O2 B7433331 ethyl N-[4-[(2-cyclopropylquinazolin-4-yl)amino]phenyl]carbamate](/img/structure/B7433331.png)
ethyl N-[4-[(2-cyclopropylquinazolin-4-yl)amino]phenyl]carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl N-[4-[(2-cyclopropylquinazolin-4-yl)amino]phenyl]carbamate, also known as E-7080 or Lenvatinib, is a small molecule multi-kinase inhibitor that has gained significant attention in the field of oncology. It was first synthesized in 2006 by Eisai Co., Ltd. and received FDA approval in 2015 for the treatment of thyroid cancer. E-7080 has shown promising results in preclinical and clinical studies for the treatment of various types of solid tumors, including hepatocellular carcinoma, renal cell carcinoma, and endometrial cancer.
作用机制
Ethyl N-[4-[(2-cyclopropylquinazolin-4-yl)amino]phenyl]carbamate exerts its anti-tumor effects by inhibiting the activity of multiple receptor tyrosine kinases, which are involved in various signaling pathways that promote tumor growth and survival. By blocking these pathways, ethyl N-[4-[(2-cyclopropylquinazolin-4-yl)amino]phenyl]carbamate can inhibit tumor angiogenesis, proliferation, and metastasis.
Biochemical and Physiological Effects:
ethyl N-[4-[(2-cyclopropylquinazolin-4-yl)amino]phenyl]carbamate has been shown to have significant anti-tumor effects in preclinical and clinical studies. It has been shown to inhibit tumor growth, reduce tumor angiogenesis, and induce tumor cell apoptosis. Additionally, ethyl N-[4-[(2-cyclopropylquinazolin-4-yl)amino]phenyl]carbamate has been shown to have a favorable safety profile, with manageable adverse effects.
实验室实验的优点和局限性
Ethyl N-[4-[(2-cyclopropylquinazolin-4-yl)amino]phenyl]carbamate has several advantages for lab experiments, including its well-established synthesis method, its ability to inhibit multiple receptor tyrosine kinases, and its promising anti-tumor activity. However, ethyl N-[4-[(2-cyclopropylquinazolin-4-yl)amino]phenyl]carbamate also has some limitations, including its low solubility in water and its relatively low overall yield in the synthesis process.
未来方向
There are several future directions for the research and development of ethyl N-[4-[(2-cyclopropylquinazolin-4-yl)amino]phenyl]carbamate. One potential direction is the investigation of its efficacy in combination with other therapeutic agents, such as immune checkpoint inhibitors or chemotherapy drugs. Additionally, further studies are needed to better understand the mechanisms of action of ethyl N-[4-[(2-cyclopropylquinazolin-4-yl)amino]phenyl]carbamate and its potential role in the treatment of other types of cancer. Finally, the development of more efficient synthesis methods for ethyl N-[4-[(2-cyclopropylquinazolin-4-yl)amino]phenyl]carbamate could improve its availability and reduce its cost.
合成方法
The synthesis of ethyl N-[4-[(2-cyclopropylquinazolin-4-yl)amino]phenyl]carbamate involves several steps, starting from the reaction of 2-cyclopropyl-4-(4-fluorophenyl)quinazoline with 4-aminophenol. The resulting intermediate is then reacted with ethyl chloroformate to form the final product, ethyl N-[4-[(2-cyclopropylquinazolin-4-yl)amino]phenyl]carbamate. The overall yield of the synthesis is around 20%.
科学研究应用
Ethyl N-[4-[(2-cyclopropylquinazolin-4-yl)amino]phenyl]carbamate has been extensively studied for its anti-tumor activity in various preclinical and clinical studies. It has been shown to inhibit several receptor tyrosine kinases, including vascular endothelial growth factor receptor (VEGFR), fibroblast growth factor receptor (FGFR), and platelet-derived growth factor receptor (PDGFR). These receptors are involved in tumor angiogenesis, proliferation, and metastasis, making ethyl N-[4-[(2-cyclopropylquinazolin-4-yl)amino]phenyl]carbamate a promising therapeutic agent for the treatment of cancer.
属性
IUPAC Name |
ethyl N-[4-[(2-cyclopropylquinazolin-4-yl)amino]phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2/c1-2-26-20(25)22-15-11-9-14(10-12-15)21-19-16-5-3-4-6-17(16)23-18(24-19)13-7-8-13/h3-6,9-13H,2,7-8H2,1H3,(H,22,25)(H,21,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSFCFQNVDBBIPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC=C(C=C1)NC2=NC(=NC3=CC=CC=C32)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl N-[4-[(2-cyclopropylquinazolin-4-yl)amino]phenyl]carbamate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 3-nitro-5-[(4-phthalazin-1-yloxyphenyl)carbamoyl]benzoate](/img/structure/B7433262.png)
![2-[3,5-bis(trifluoromethyl)phenoxy]-N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]acetamide](/img/structure/B7433270.png)
![2-ethoxy-3-methyl-N-[3-(4-nitrophenoxy)phenyl]cyclopropane-1-carboxamide](/img/structure/B7433278.png)
![N-[2-hydroxy-3-[2-(trifluoromethyl)phenoxy]propyl]-N-methyl-3-(2,2,3,3,3-pentafluoropropoxy)propanamide](/img/structure/B7433281.png)
![Ethyl 3-nitro-5-[[5-oxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]carbamoyl]benzoate](/img/structure/B7433287.png)
![3-(cyclopropylmethylsulfonyl)-2,6-difluoro-N-[(4-iodophenyl)methyl]benzamide](/img/structure/B7433288.png)

![4-[2-(4-Fluorosulfonyloxyphenoxy)ethyl]morpholine](/img/structure/B7433301.png)
![ethyl N-[4-[(3-nitroquinolin-2-yl)amino]phenyl]carbamate](/img/structure/B7433315.png)
![Ethyl 4-tert-butyl-6-[(5-phenoxypyridin-2-yl)methylamino]pyrimidine-2-carboxylate](/img/structure/B7433322.png)

![[4-(3-Nitrophenoxy)phenyl]methyl 5-ethyl-1-phenyl-1,2,4-triazole-3-carboxylate](/img/structure/B7433330.png)
![2-[3-(4-fluorophenyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(6-piperidin-1-ylpyridin-3-yl)acetamide](/img/structure/B7433349.png)